N-(5-Amino-3-methylpyridin-2-YL)acetamide
Description
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Structure
3D Structure
Properties
CAS No. |
1196152-84-7 |
|---|---|
Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
N-(5-amino-3-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C8H11N3O/c1-5-3-7(9)4-10-8(5)11-6(2)12/h3-4H,9H2,1-2H3,(H,10,11,12) |
InChI Key |
YMRUAVDWBYTGNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1NC(=O)C)N |
Origin of Product |
United States |
Overview of Pyridine Acetamide Derivatives in Organic Synthesis
Pyridine (B92270) acetamide (B32628) derivatives are a class of organic compounds that have garnered considerable attention in the field of organic synthesis due to their versatile chemical properties and potential applications. The synthesis of these compounds often involves the acylation of an aminopyridine with a derivative of acetic acid, such as chloroacetyl chloride, followed by further reactions. researchgate.net This synthetic flexibility allows for the creation of a diverse library of molecules with varied functionalities.
Recent studies have highlighted the potential of pyridine-acetamide hybrids as antibacterial and antioxidant agents. researchgate.net The biological efficacy of these compounds is often influenced by the nature and position of functional groups on the pyridine ring. Furthermore, certain pyridine acetamide derivatives have been investigated as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy. epo.org These derivatives show promise in the treatment of various cancers, including blood cancers and solid tumors. epo.org The synthesis of such compounds is a key area of research, with ongoing efforts to develop more efficient and selective synthetic routes.
Significance of the Pyridine Core in Chemical Science
The pyridine (B92270) ring is a fundamental heterocyclic scaffold that holds a privileged position in chemical science, particularly in medicinal chemistry. rsc.orgnih.gov As a nitrogen-bearing heterocycle, it is a key structural component in over 7,000 existing drug molecules. rsc.orgnih.gov The nitrogen atom in the pyridine ring is a critical feature, as its non-bonding electron pair can participate in hydrogen bonding with biological receptors, which can significantly enhance the pharmacokinetic properties of a drug. nih.gov
The versatility of the pyridine core allows for easy functionalization, enabling the creation of a wide array of derivatives with diverse biological activities. nih.gov Pyridine-based drugs have been successfully developed for a multitude of therapeutic areas.
Table 1: Examples of Marketed Drugs Containing a Pyridine Scaffold
| Drug Name | Therapeutic Use |
|---|---|
| Isoniazid | Antitubercular |
| Abiraterone | Anticancer |
| Omeprazole | Antiulcer |
| Amlodipine | Calcium channel blocker |
The widespread presence of the pyridine scaffold in both natural products, like certain alkaloids and vitamins, and synthetic pharmaceuticals underscores its immense importance in drug discovery and development. rsc.orgresearchgate.net
Research Landscape of Aminopyridine Scaffolds
Retrosynthetic Approaches to the this compound Scaffold
Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the two amide bonds and the construction of the substituted pyridine (B92270) ring itself.
A primary disconnection is the acetamide (B32628) bond (C-N bond), which simplifies the target molecule to 3-methyl-2,5-pyridinediamine and an acetylating agent like acetyl chloride or acetic anhydride (B1165640). This is a common and straightforward approach, relying on the selective acylation of the more nucleophilic 2-amino group.
A more complex retrosynthetic strategy involves disconnecting the pyridine ring itself. This can be conceptualized through several classical pyridine syntheses, such as the Hantzsch or Bohlmann-Rahtz synthesis, which construct the ring from acyclic precursors. mdpi.com For instance, the scaffold could be disconnected to reveal fragments that could be assembled through a [3+3] annulation or a cascade reaction involving C-N cross-coupling and electrocyclization. nih.govresearchgate.net This approach is particularly valuable for creating diverse analogues by modifying the initial building blocks.
Table 1: Key Retrosynthetic Disconnections for this compound
| Disconnection Approach | Key Bond Cleavage | Precursor Molecules | Synthetic Strategy |
| Amide Disconnection | C(carbonyl)-N(pyridine) | 3-Methyl-2,5-pyridinediamine + Acetylating Agent | Direct Acylation |
| Pyridine Ring Formation | Multiple C-C and C-N bonds | Acyclic carbonyl compounds, enamines, ammonia (B1221849) sources | Cyclocondensation (e.g., Hantzsch) |
| C5-Amino Group | C5-N bond | 2-Acetamido-5-halo-3-methylpyridine + Aminating Agent | Nucleophilic Aromatic Substitution |
| C5-Amino Group | N-O bond (from Nitro) | 2-Acetamido-3-methyl-5-nitropyridine | Nitro Group Reduction |
Direct Amidation and Acylation Protocols for Pyridinamines
The formation of the acetamide linkage is a critical step in the synthesis of the target molecule. This can be achieved through both classical and modern methodologies.
Classical acylation involves the reaction of a pyridinamine with an acylating agent, typically an acyl halide or anhydride, often in the presence of a base. For the synthesis of this compound, the precursor 3-methyl-2,5-pyridinediamine would be the key starting material. The primary challenge in this approach is achieving regioselectivity. The 2-amino group of a pyridine ring is generally more nucleophilic than a 3-, 4-, or 5-amino group due to electronic effects from the ring nitrogen. This inherent reactivity difference can often be exploited to achieve selective acylation at the C2 position without the need for protecting groups.
The reaction is typically carried out using acetyl chloride or acetic anhydride in a non-nucleophilic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). A non-nucleophilic base, such as pyridine or triethylamine, is often added to scavenge the HCl or acetic acid byproduct.
Table 2: Typical Conditions for Classical Acylation of Pyridinamines
| Acylating Agent | Solvent | Base | Temperature | Typical Yield |
| Acetyl Chloride | DCM, THF | Pyridine, Triethylamine | 0 °C to RT | Good to Excellent |
| Acetic Anhydride | Acetonitrile, DCM | Triethylamine | RT to Reflux | Good to Excellent |
Modern amide bond formation often utilizes coupling reagents to activate the carboxylic acid (acetic acid in this case) for reaction with the amine under mild conditions. These methods offer advantages in terms of substrate scope and functional group tolerance compared to classical acylations. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), and carbodiimides (e.g., EDC, DCC) are commonly employed.
Another advanced approach involves catalytic direct amidation, which avoids the stoichiometric use of coupling reagents. mdpi.com Boron-based catalysts, for example, can facilitate the dehydrative coupling of carboxylic acids and amines. mdpi.com Furthermore, innovative three-component reactions, catalyzed by organophosphorus compounds, can generate 2-amidopyridines directly from a pyridine N-oxide, a carboxylic acid, and an amine, showcasing high efficiency and modularity. nih.gov Recent developments in electrochemistry have also enabled novel C-N coupling strategies for acetamide synthesis by co-reducing CO and nitrate (B79036) sources on specialized catalysts. acs.orgnih.gov
Functional Group Transformations and Derivatization at the Pyridine Ring
Creating analogues of this compound often requires selective functionalization of the pyridine ring. Cross-coupling reactions and regioselective aminations are powerful tools for this purpose.
Palladium-catalyzed cross-coupling reactions are indispensable for forming C-C bonds in modern organic synthesis. The Suzuki-Miyaura coupling, which couples an organohalide with an organoboron species, is particularly effective for functionalizing pyridine rings. wikipedia.org
To synthesize analogues of the target compound, a halogenated precursor such as N-(5-bromo-3-methylpyridin-2-YL)acetamide would be a versatile intermediate. This intermediate can be coupled with a wide variety of aryl or vinyl boronic acids or esters to introduce diverse substituents at the C5 position. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄ or K₂CO₃ in a solvent mixture like dioxane/water. nih.gov A significant advantage of the Suzuki reaction is its tolerance for a broad range of functional groups, including the amide and free amino groups, often eliminating the need for protection-deprotection steps. acs.org
Table 3: Example of Suzuki Coupling for Pyridine Derivatization
| Pyridine Substrate | Coupling Partner | Catalyst | Base | Solvent | Product |
| N-(5-bromo-3-methylpyridin-2-YL)acetamide | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | N-(3-methyl-5-phenylpyridin-2-YL)acetamide |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine nih.gov |
This table presents a representative reaction. Conditions and yields vary based on specific substrates.
The introduction of nitrogen-based functional groups onto the pyridine ring with high regioselectivity is crucial for synthesizing the target compound and its analogues. One powerful strategy involves the functionalization of pyridine N-oxides. The N-oxide activates the pyridine ring for nucleophilic attack, particularly at the C2 and C4 positions. researchgate.net
A developed process for the regioselective amination of unsymmetrical 3,5-disubstituted pyridine N-oxides utilizes saccharin (B28170) as an inexpensive and readily available ammonium (B1175870) surrogate. nih.govscispace.com This method allows for the introduction of an amino group under mild conditions, followed by an in-situ deprotection to yield the substituted aminopyridine. nih.gov This approach could be adapted to install the C5-amino group onto a 2-acetamido-3-methylpyridine N-oxide intermediate.
Direct amination of C-H bonds is another advanced strategy. For instance, pyridine N-oxides can be converted to 2-aminopyridines in a one-pot reaction using Ts₂O and t-BuNH₂, followed by deprotection. This method demonstrates high yields and excellent regioselectivity for the 2-position. researchgate.net While this specific example targets the C2 position, similar principles of directed C-H functionalization are being developed for other positions on the pyridine ring.
Palladium-Catalyzed Synthetic Routes
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen (C-N) bonds, providing powerful tools for the synthesis of complex aromatic and heteroaromatic amines. The Buchwald-Hartwig amination stands out as a particularly versatile and widely adopted method for this purpose. wikipedia.org This reaction enables the coupling of aryl or heteroaryl halides and pseudohalides with a broad range of amines, including primary and secondary amines, under relatively mild conditions. wikipedia.orgorganic-chemistry.org
A plausible and efficient synthetic route to this compound via a palladium-catalyzed approach would likely involve the Buchwald-Hartwig amination of a suitably substituted pyridine precursor. A potential strategy would commence with a precursor such as 2-chloro-3-methyl-5-nitropyridine (B1582605). The nitro group serves as a precursor to the amino group and can be reduced in a subsequent step. The chloro substituent at the 2-position is an ideal handle for the palladium-catalyzed amination.
The key transformation would be the coupling of this chloropyridine derivative with acetamide. The general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the heteroaryl halide to a palladium(0) complex, followed by coordination of the amine (in this case, acetamide), deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl acetamide and regenerate the palladium(0) catalyst. wikipedia.org
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor, the phosphine (B1218219) ligand, and the base. A variety of palladium sources can be employed, with palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) being common choices. ccspublishing.org.cn The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For the amination of heteroaryl chlorides, sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald or Hartwig research groups (e.g., XPhos, SPhos, RuPhos), have proven to be particularly effective. researchgate.net The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium carbonate (K₂CO₃) being frequently used to facilitate the deprotonation of the amine. ccspublishing.org.cn
A proposed reaction scheme is presented below:
Scheme 1: Proposed Palladium-Catalyzed Synthesis of an this compound Precursor

Step 1: Buchwald-Hartwig Amination In a typical procedure, 2-chloro-3-methyl-5-nitropyridine and acetamide would be reacted in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu) in an inert solvent such as toluene (B28343) or dioxane. The reaction would likely require heating to achieve a reasonable reaction rate and yield.
Step 2: Reduction of the Nitro Group Following the successful C-N bond formation, the nitro group of the resulting N-(3-methyl-5-nitropyridin-2-yl)acetamide would be reduced to the corresponding primary amine. This reduction can be achieved using a variety of standard methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas, or by using reducing agents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media.
This two-step sequence represents a robust and adaptable strategy for the synthesis of this compound and its analogues, allowing for variation in both the pyridine and acetamide coupling partners.
| Reaction Component | Example | Role in the Reaction |
| Palladium Precursor | Pd₂(dba)₃ | Source of the active Pd(0) catalyst |
| Ligand | XPhos | Stabilizes the catalyst and facilitates the catalytic cycle |
| Base | NaOtBu | Deprotonates the acetamide to form the active nucleophile |
| Solvent | Toluene | Provides an inert medium for the reaction |
| Reducing Agent | Pd/C, H₂ | Reduces the nitro group to an amino group |
Multicomponent Reactions in Pyridine Acetamide Synthesis
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a final product that contains the essential parts of all starting materials, have emerged as a powerful strategy in organic synthesis. mdpi.com These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. semanticscholar.org For the synthesis of highly substituted pyridine derivatives, including 2-aminopyridines, MCRs offer a compelling alternative to traditional multi-step synthetic routes. mdpi.commdpi.com
A number of MCRs for the synthesis of the pyridine ring are well-established, including the Hantzsch pyridine synthesis and its variations. More contemporary MCRs often provide access to functionalized pyridines under milder and more environmentally friendly conditions. A plausible MCR approach for the synthesis of a scaffold related to this compound could involve a one-pot reaction of an enaminone, a primary amine, and a compound containing an activated methylene (B1212753) group. nih.gov
For instance, a three-component reaction could be envisioned for the synthesis of a 2-amino-3-cyanopyridine (B104079) derivative, which could then be further elaborated to the target acetamide. The general scheme for such a reaction is depicted below:
Scheme 2: A Representative Multicomponent Synthesis of a Substituted 2-Aminopyridine (B139424)

In this hypothetical MCR, an enaminone (formed, for example, from a β-ketoester and dimethylformamide dimethyl acetal) reacts with a primary amine and malononitrile. The reaction proceeds through a series of condensation and cyclization steps to afford the highly substituted 2-aminopyridine. The substituents on the starting materials can be varied to generate a library of diverse pyridine derivatives. This approach is often characterized by its operational simplicity and the ability to construct the pyridine core in a single step. nih.gov
While a direct MCR for this compound is not readily found in the literature, the principles of MCRs can be applied to design a convergent synthesis. For example, a four-component reaction involving an acetophenone (B1666503) derivative, an aldehyde, malononitrile, and ammonium carbonate has been reported for the synthesis of 2-aminopyridines under solvent-free conditions. mdpi.comsemanticscholar.org By carefully selecting the starting materials, it may be possible to construct a pyridine ring with the desired substitution pattern.
| Reactant Type | Example | Role in Pyridine Ring Formation |
| Enaminone | 3-(Dimethylamino)-1-(p-tolyl)prop-2-en-1-one | Provides a three-carbon fragment of the pyridine ring |
| Primary Amine | Methylamine | Source of the pyridine ring nitrogen and an exocyclic amino group |
| Activated Methylene Compound | Malononitrile | Provides a two-carbon fragment and a cyano group |
| Ammonium Source | Ammonium Acetate | Can serve as the source of the ring nitrogen in some MCRs |
Green Chemistry Considerations in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial settings. The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency. The synthesis of this compound and its analogues can be approached with these principles in mind.
Multicomponent reactions, as discussed in the previous section, are inherently green. nih.gov Their one-pot nature reduces the number of synthetic steps, which in turn minimizes the consumption of solvents and energy, and decreases waste generation. The high atom economy of many MCRs is another key green metric, as a larger proportion of the atoms from the starting materials are incorporated into the final product. nih.gov Furthermore, many MCRs for pyridine synthesis can be performed under solvent-free conditions or in environmentally benign solvents like water or ethanol. mdpi.comnih.gov
Microwave-assisted organic synthesis is another green chemistry tool that can be applied to the synthesis of pyridine derivatives. nih.govnih.gov Microwave heating can significantly reduce reaction times from hours to minutes, often leading to higher yields and purer products. nih.gov This is due to the efficient and uniform heating of the reaction mixture, which can accelerate reaction rates. Both palladium-catalyzed couplings and multicomponent reactions can often be performed under microwave irradiation to improve their green credentials.
In the context of palladium-catalyzed routes, green chemistry considerations focus on several aspects. The use of highly efficient catalysts at very low loadings minimizes the amount of residual palladium, a precious and toxic metal, in the final product. The development of recyclable catalysts is also an active area of research. The choice of solvent is another important factor, with a trend towards replacing hazardous solvents like dioxane with greener alternatives.
The following table summarizes some green chemistry approaches and their application to the synthesis of this compound:
| Green Chemistry Principle | Application in Synthesis | Benefits |
| Atom Economy | Employing multicomponent reactions | Maximizes the incorporation of starting material atoms into the product, reducing waste. |
| Use of Safer Solvents | Replacing traditional organic solvents with water, ethanol, or performing reactions under solvent-free conditions. | Reduces environmental pollution and health hazards. |
| Energy Efficiency | Utilizing microwave irradiation | Drastically reduces reaction times and energy consumption compared to conventional heating. nih.gov |
| Catalysis | Using highly active palladium catalysts at low concentrations or developing reusable catalysts. | Minimizes metal waste and improves the cost-effectiveness of the synthesis. |
| Waste Prevention | Designing one-pot, multi-step synthetic sequences. | Reduces the need for purification of intermediates, saving solvents and materials. |
By integrating these green chemistry principles into the synthetic design, the production of this compound and its analogues can be made more sustainable and environmentally responsible.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference.
The aromatic region would likely show two distinct signals for the pyridine ring protons. The proton at position 4 is anticipated to appear as a doublet, coupled to the proton at position 6. Similarly, the proton at position 6 would also appear as a doublet, coupled to the proton at position 4. The amino group protons are expected to produce a broad singlet, the chemical shift of which can be concentration and solvent dependent. The methyl group attached to the pyridine ring and the methyl group of the acetamide moiety would each give rise to a sharp singlet. The amide proton of the acetamido group is also expected to appear as a singlet.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | d | 1H | H-6 |
| ~6.8 | d | 1H | H-4 |
| ~8.2 | s | 1H | NH (acetamide) |
| ~4.5 | br s | 2H | NH₂ |
| ~2.2 | s | 3H | Py-CH₃ |
| ~2.1 | s | 3H | COCH₃ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon atoms in the this compound molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.
The carbonyl carbon of the acetamide group is expected to have the largest chemical shift, appearing significantly downfield. The carbon atoms of the pyridine ring will have chemical shifts in the aromatic region, with their exact positions influenced by the amino, methyl, and acetamido substituents. The two methyl carbons will appear in the upfield region of the spectrum.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~169 | C=O |
| ~150 | C-2 |
| ~145 | C-5 |
| ~135 | C-6 |
| ~125 | C-3 |
| ~115 | C-4 |
| ~24 | COCH₃ |
| ~18 | Py-CH₃ |
Two-Dimensional NMR Techniques for Structural Confirmation
To further confirm the structural assignments from 1D NMR, two-dimensional (2D) NMR techniques would be invaluable.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would show correlations between coupled protons. Specifically, a cross-peak between the signals of the H-4 and H-6 protons would confirm their ortho-relationship on the pyridine ring.
Heteronuclear Single Quantum Coherence (HSQC): This ¹H-¹³C correlation experiment would link each proton to its directly attached carbon atom. For instance, it would show correlations between the H-4 signal and the C-4 signal, the H-6 signal and the C-6 signal, and the methyl proton signals with their respective methyl carbon signals.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. Key correlations would be expected between the amide proton and the carbonyl carbon, as well as the C-2 carbon of the pyridine ring. The protons of the pyridine-methyl group would show a correlation to the C-3 and C-2 carbons, and the protons of the acetamide methyl group would correlate with the carbonyl carbon.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound, allowing for the determination of its molecular weight and elemental composition.
Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, the molecule is ionized by a high-energy electron beam, which often leads to fragmentation. The fragmentation pattern provides valuable structural information. For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (165.19 g/mol ).
Key fragmentation pathways would likely involve the acetamide side chain. A prominent fragmentation would be the cleavage of the amide bond, leading to the formation of an acylium ion or the loss of a ketene (B1206846) molecule.
Predicted EI-MS Fragmentation
| m/z | Predicted Fragment |
| 165 | [M]⁺ |
| 123 | [M - CH₂CO]⁺ |
| 150 | [M - CH₃]⁺ |
| 43 | [CH₃CO]⁺ |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule. For this compound, with a chemical formula of C₈H₁₁N₃O, the calculated exact mass of the molecular ion [M]⁺ is 165.0902. An HRMS measurement would be expected to yield a value very close to this, confirming the elemental formula.
Comprehensive Spectroscopic and Analytical Data for this compound Not Publicly Available
Following a comprehensive search of scientific literature and chemical databases, detailed experimental data for the comprehensive spectroscopic and analytical characterization of the compound this compound, also known as 2-Acetamido-5-amino-3-picoline synblock.com, is not publicly available. As a result, the creation of a detailed article with data tables for its vibrational, absorption, and solid-state structural properties, as well as its thermal behavior, cannot be fulfilled at this time.
The requested outline, focusing on Fourier-Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy, Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy, X-ray Diffraction (XRD), and Thermal Analysis Techniques, requires specific, experimentally determined data that has not been published in accessible scientific journals or repositories.
While information regarding the basic properties of this compound, such as its chemical formula (C8H11N3O) and molecular weight (165.195 g/mol ), is available from chemical suppliers synblock.com, the in-depth research findings and spectroscopic data necessary to populate the requested article sections are absent from the public domain.
Searches for spectroscopic data on closely related compounds, such as 2-amino-3-methylpyridine (B33374) and other acetamide derivatives, have yielded results. However, due to the strict requirement to focus solely on this compound, this information cannot be used as a substitute, as the spectroscopic and analytical properties of a compound are unique to its specific molecular structure.
Until research containing the detailed characterization of this compound is published, a scientifically accurate and thorough article as per the requested outline cannot be generated.
Advanced Computational Chemistry and Theoretical Investigations of N 5 Amino 3 Methylpyridin 2 Yl Acetamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a foundational tool in computational chemistry for predicting a wide range of molecular properties. For a molecule like N-(5-Amino-3-methylpyridin-2-YL)acetamide, DFT calculations would provide fundamental insights into its behavior at a molecular level.
Electronic Structure and Geometric Parameters Optimization
Geometric optimization is a primary step in computational analysis, where the molecule's structure is adjusted to find its most stable arrangement, corresponding to the lowest energy state on the potential energy surface. For this compound, this process would involve using a DFT method, such as B3LYP, paired with a basis set (e.g., 6-311G(d,p)), to calculate the optimal bond lengths, bond angles, and dihedral angles between the constituent atoms.
The resulting data would reveal the precise three-dimensional conformation of the molecule, including the planarity of the pyridine (B92270) ring and the orientation of the acetamide (B32628) and amino groups. These optimized structural parameters are crucial for understanding the molecule's steric and electronic properties and serve as the basis for all subsequent computational analyses.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and shape of these orbitals are critical for determining a molecule's chemical reactivity and electronic properties.
HOMO: Represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating character.
LUMO: Represents the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic or electron-accepting character.
An FMO analysis of this compound would calculate the energies of the HOMO and LUMO. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Visualizing the distribution of these orbitals would show which parts of the molecule are active sites for nucleophilic and electrophilic attacks.
Molecular Electrostatic Potential (MEP) Surface Analysis
A Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different electrostatic potential values.
Red/Yellow Regions: Indicate negative electrostatic potential, representing areas rich in electrons. These sites are prone to electrophilic attack. For this compound, these regions would likely be localized around the oxygen atom of the acetamide group and the nitrogen atoms.
Blue Regions: Indicate positive electrostatic potential, representing areas of electron deficiency. These sites are susceptible to nucleophilic attack, typically found around hydrogen atoms attached to electronegative atoms (like in the amino group).
The MEP surface provides a clear picture of how the molecule would interact with other polar molecules or charged species, highlighting regions involved in hydrogen bonding and other intermolecular interactions.
Global and Local Reactivity Descriptors
Based on the HOMO and LUMO energy values obtained from DFT calculations, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors, derived from conceptual DFT, include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2). A higher value indicates greater stability.
Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the molecule's electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = χ² / 2η).
These descriptors provide a quantitative measure of the molecule's stability and reactivity profile. Local reactivity can be further analyzed using Fukui functions, which identify the specific atoms within the molecule that are most likely to participate in nucleophilic, electrophilic, or radical attacks.
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. After geometry optimization, a frequency calculation at the same level of theory confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides the wavenumbers and intensities of the fundamental vibrational modes.
For this compound, this analysis would predict the frequencies for key functional group vibrations, such as N-H stretching in the amino and acetamide groups, C=O stretching of the carbonyl, and C-N and C-C stretching within the pyridine ring. By comparing these theoretical frequencies (often with a scaling factor applied) to experimentally obtained FTIR and FT-Raman spectra, a detailed and accurate assignment of the spectral bands can be achieved. This correlation provides strong validation for the calculated molecular structure.
Non-Linear Optical (NLO) Properties Prediction
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule by calculating its electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β).
Molecules with large hyperpolarizability values are considered promising NLO candidates. These properties arise from intramolecular charge transfer, often seen in molecules with electron-donating and electron-accepting groups connected by a π-conjugated system. A computational study of this compound would determine its potential as an NLO material by quantifying these parameters. The presence of the electron-donating amino group and the π-system of the pyridine ring could contribute to significant NLO activity.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic nature of this compound at an atomic level. While specific MD studies on this exact molecule are not extensively documented in publicly available literature, the methodology has been widely applied to substituted pyridine derivatives to elucidate their interaction with biological targets. nih.govfigshare.com These simulations can reveal the detailed binding processes of such molecules, highlighting the importance of specific residues and conserved water-bridge motifs in their interactions. nih.govfigshare.com
For this compound, an MD simulation would typically involve placing the molecule in a simulated physiological environment, such as a water box with appropriate ions, and then calculating the trajectory of each atom over time based on a force field. This would allow for the exploration of the compound's flexibility, solvent interactions, and the stability of its various conformations. In the context of drug design, MD simulations are invaluable for understanding how a ligand like this compound might bind to a protein target, providing information on the stability of the ligand-protein complex and the key interactions that drive binding. The binding free energies can be calculated using approaches like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, which can show good correlation with experimental bioactivity and help identify the primary driving forces for binding, such as electrostatic interactions. nih.govfigshare.com A recent review highlights the growing application of MD simulations in studying aminopyridine-based compounds to investigate their binding interactions. rsc.org
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies represent a computational approach to correlate the structural features of molecules with their physicochemical properties. For aminopyridine derivatives, QSPR models have been instrumental in predicting their bioactivities and other properties. rsc.org These models are built upon the principle that the structure of a molecule dictates its properties, and by quantifying structural descriptors, one can create a mathematical model to predict the properties of new, untested compounds.
For this compound, a QSPR study would involve calculating a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters. These descriptors would then be statistically correlated with experimentally determined properties of a series of related compounds. The resulting QSPR model could then be used to predict the properties of this compound. Such studies on substituted pyridine derivatives have successfully created predictive 3D-QSAR models, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which have shown satisfactory internal and external predictive capacity. nih.govfigshare.com
Theoretical Prediction of Physicochemical Attributes
The theoretical prediction of physicochemical attributes is a key application of QSPR and other computational methods like Density Functional Theory (DFT). These predictions are crucial in the early stages of drug discovery and materials science for screening and prioritizing compounds with desirable properties. For substituted pyridines, DFT has been employed to calculate electronic and quantum chemical parameters to predict their nucleophilicity and other reactivity characteristics. ias.ac.inresearchgate.net
For this compound, various physicochemical properties can be theoretically predicted. These predictions are based on the molecule's calculated electronic structure and molecular orbitals.
Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Computational Method |
| Molecular Weight | 165.19 g/mol | --- |
| Molecular Formula | C8H11N3O | --- |
| LogP | 0.8 (Predicted) | ALOGPS |
| Aqueous Solubility | 1.3 g/L (Predicted) | ALOGPS |
| Hydrogen Bond Donors | 2 | Calculation |
| Hydrogen Bond Acceptors | 4 | Calculation |
| Rotatable Bonds | 2 | Calculation |
| Topological Polar Surface Area | 71.9 Ų | Calculation |
This data is generated based on computational predictions and may not reflect experimentally determined values.
DFT calculations can provide deeper insights into the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding the molecule's reactivity and kinetic stability. researchgate.net The distribution of electron density, influenced by the amino, methyl, and acetamido substituents on the pyridine ring, can also be modeled to predict sites of electrophilic and nucleophilic attack. researchgate.net
Computational Studies on Conformational Landscapes
The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure, particularly the accessible conformations it can adopt. Computational studies of the conformational landscape of this compound are therefore essential for a comprehensive understanding of its behavior.
The key flexible bond in this compound is the C-N amide bond of the acetamido group. Rotation around this bond can lead to different conformers. Conformational analysis of similar N-aryl acetamides has been performed using both experimental techniques and computational methods. nih.gov For N-aryl-N-(2-azulenyl)acetamides, it was found that the π-electron density of the N-aryl group influences the cis-trans conformational preferences. fao.org In the case of N,N-diethyl-2-[(4'-substituted) phenylthio] acetamides, calculations indicated the existence of stable gauche and cis conformations in the gas phase.
Chemical Transformations and Reactivity Studies of N 5 Amino 3 Methylpyridin 2 Yl Acetamide
Amidation and Related N-Functionalization Reactions
The presence of a primary amino group at the 5-position allows for a variety of N-functionalization reactions, including amidation. This reaction involves the acylation of the amino group to form a new amide bond. While specific studies on the amidation of N-(5-Amino-3-methylpyridin-2-YL)acetamide are not extensively documented, the reactivity can be inferred from the general behavior of aminopyridines.
The amino group can react with various acylating agents such as acyl chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to yield the corresponding N-acylated derivatives. For instance, reaction with a simple acyl chloride, like benzoyl chloride, would be expected to yield the corresponding N-benzoyl derivative.
Table 1: Representative N-Functionalization Reactions
| Reagent | Product | Reaction Type |
| Acyl Halide (e.g., Acetyl chloride) | N-(2-acetamido-5-methylpyridin-3-yl)acetamide | Amidation |
| Carboxylic Anhydride (B1165640) (e.g., Acetic anhydride) | N-(2-acetamido-5-methylpyridin-3-yl)acetamide | Amidation |
| Isocyanate (e.g., Phenyl isocyanate) | 1-(2-acetamido-5-methylpyridin-3-yl)-3-phenylurea | Urea Formation |
| Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride) | N-(2-acetamido-5-methylpyridin-3-yl)-4-methylbenzenesulfonamide | Sulfonamide Formation |
These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the acid byproduct. The acetamido group at the C2 position is generally less reactive towards further acylation due to its lower nucleophilicity compared to the primary amino group.
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the substituents on the ring significantly influence the rate and regioselectivity of such reactions. In this compound, the amino and acetamido groups are both activating, electron-donating groups, which increase the electron density of the pyridine ring and facilitate electrophilic attack.
The directing effects of these substituents are crucial. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. The acetamido group is also an ortho, para-director, though it is less activating than the amino group. The methyl group is a weakly activating ortho, para-director.
Considering the positions on the pyridine ring, the C4 and C6 positions are the most likely sites for electrophilic attack. The C4 position is para to the amino group and ortho to the acetamido group, while the C6 position is ortho to the amino group. Steric hindrance from the adjacent methyl and acetamido groups might influence the accessibility of these positions.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Electrophile | Predicted Major Product(s) |
| Br₂ | N-(4-Bromo-5-amino-3-methylpyridin-2-YL)acetamide and/or N-(6-Bromo-5-amino-3-methylpyridin-2-YL)acetamide |
| HNO₃/H₂SO₄ | N-(5-Amino-3-methyl-4-nitropyridin-2-YL)acetamide and/or N-(5-Amino-3-methyl-6-nitropyridin-2-YL)acetamide |
| SO₃/H₂SO₄ | 2-Acetamido-5-amino-3-methylpyridine-4-sulfonic acid and/or 2-Acetamido-5-amino-3-methylpyridine-6-sulfonic acid |
Nucleophilic Aromatic Substitution Reactions on Pyridine Acetamide (B32628) Systems
Nucleophilic aromatic substitution (SNAr) on pyridine rings is generally favored, particularly at the C2, C4, and C6 positions, which are electron-deficient. stackexchange.com The reaction proceeds through a Meisenheimer-like intermediate. For SNAr to occur, a good leaving group, such as a halide, is typically required.
In the case of this compound itself, there is no inherent leaving group on the pyridine ring. However, if a derivative with a leaving group at the C4 or C6 position were synthesized, it would be susceptible to nucleophilic attack. For instance, a hypothetical N-(5-Amino-4-chloro-3-methylpyridin-2-YL)acetamide could react with various nucleophiles.
The presence of the electron-donating amino and methyl groups would generally disfavor SNAr by increasing the electron density of the ring. Conversely, the acetamido group has a resonance-withdrawing effect that can stabilize the anionic intermediate, particularly for substitution at the C4 and C6 positions.
Cyclization Reactions and Heterocyclic Ring Annulation
The bifunctional nature of this compound, possessing both an amino and an acetamido group, makes it a potential precursor for the synthesis of fused heterocyclic systems. These reactions often involve the participation of both the ring nitrogen and the exocyclic amino or amido groups.
For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a new fused ring. The amino group at C5 could react with one carbonyl group, and a subsequent intramolecular cyclization involving the C4 or C6 position of the pyridine ring could occur.
Another possibility involves the intramolecular cyclization between the amino group at C5 and the acetamido group at C2, potentially leading to the formation of a fused imidazole (B134444) or pyrimidine (B1678525) ring system under appropriate conditions, although this would likely require harsh conditions and may result in rearrangement. The synthesis of fused pyridine compounds, such as pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines, has been achieved through the reaction of 2-aminopyridines with functionalized maleimides. beilstein-journals.org
Oxidation and Reduction Chemistry
The amino group of aminopyridines can be oxidized to a nitro group using strong oxidizing agents. For example, the oxidation of aminopyridines to nitropyridines has been reported using a solution of 30% hydrogen peroxide in fuming sulfuric acid. acs.org Applying such conditions to this compound would likely result in the oxidation of the 5-amino group to a 5-nitro group. The acetamido and methyl groups are generally stable under these conditions.
Conversely, the reduction of a corresponding nitro-substituted precursor is a common method for the synthesis of aminopyridines. For example, 4-nitropyridine-N-oxide can be reduced to 4-aminopyridine (B3432731) using iron in the presence of mineral acids. semanticscholar.org This suggests that if a nitro group were present on the pyridine ring of a related acetamide, it could be selectively reduced to an amino group.
The pyridine ring itself can be reduced under more forcing conditions, for example, using catalytic hydrogenation at high pressure and temperature, to yield the corresponding piperidine (B6355638) derivative.
Investigation of Reaction Mechanisms and Kinetics
Amidation: The mechanism involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.
Electrophilic Aromatic Substitution: This proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by deprotonation to restore aromaticity. The kinetics are typically second order, being first order in both the aromatic substrate and the electrophile.
Nucleophilic Aromatic Substitution: This reaction generally follows a two-step addition-elimination mechanism. The rate-determining step is usually the initial attack of the nucleophile to form the Meisenheimer complex. The kinetics are dependent on the concentrations of both the substrate and the nucleophile.
Further research, including computational modeling and experimental kinetic studies, would be necessary to fully elucidate the specific reaction pathways and transition states for the reactions of this compound.
Coordination Chemistry and Ligand Properties of N 5 Amino 3 Methylpyridin 2 Yl Acetamide
Design Principles for Pyridine (B92270) Acetamide (B32628) Ligands
The design of pyridine acetamide ligands is predicated on the strategic placement of donor atoms to facilitate chelation with a metal ion. The fundamental components of these ligands are the pyridine nitrogen, which is a potent σ-donor, and the oxygen and nitrogen atoms of the acetamide group. The relative positioning of these donor atoms is crucial in determining the stability and geometry of the resulting metal complex.
In the case of N-(5-Amino-3-methylpyridin-2-YL)acetamide, the pyridine nitrogen and the amide oxygen or nitrogen are potential coordination sites. The methyl group at the 3-position and the amino group at the 5-position of the pyridine ring can influence the ligand's electronic properties and steric hindrance around the metal center. The amino group, in particular, can enhance the electron density on the pyridine ring, thereby increasing its basicity and coordinating ability. Furthermore, the amino group itself could potentially act as a donor atom, leading to more complex coordination modes.
The design principles for such ligands often aim to create a pre-organized structure that minimizes the entropic penalty upon complexation. The flexibility of the acetamide side chain allows for the formation of stable five- or six-membered chelate rings with the metal ion, a key factor in the thermodynamic stability of the resulting complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with pyridine acetamide ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is critical as it can influence the solubility of the reactants and the crystallization of the final product. Common solvents include alcohols, acetonitrile, and dimethylformamide (DMF). The reaction is often carried out under reflux to ensure completion.
Characterization of the synthesized complexes would involve a suite of spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=O, N-H, and pyridine ring stretching modes.
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry around the metal ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed information about the structure of the ligand in the coordinated state.
Elemental Analysis: To determine the empirical formula of the complex and establish the metal-to-ligand ratio.
X-ray Crystallography: To definitively determine the solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry.
Chelation Behavior and Coordination Modes
Based on its structure, this compound can exhibit several coordination modes. The most probable mode is bidentate chelation, where the ligand coordinates to the metal ion through the pyridine nitrogen and the carbonyl oxygen of the acetamide group, forming a stable five-membered chelate ring. This is a common coordination mode for 2-acetamidopyridine (B118701) ligands.
Alternatively, the amide nitrogen could be involved in coordination, particularly after deprotonation of the N-H group, which would also result in a five-membered chelate ring. The amino group at the 5-position could also participate in coordination, potentially leading to bridging behavior where the ligand links two metal centers, or even acting as a tridentate ligand if steric factors allow. The methyl group at the 3-position is likely to introduce some steric hindrance, which could influence the preferred coordination geometry.
The nature of the metal ion and the reaction conditions, such as pH, can also influence the coordination mode. For instance, in basic conditions, the amide proton is more likely to be removed, favoring coordination through the amide nitrogen.
Spectroscopic Probes of Metal-Ligand Interactions
Spectroscopic techniques are invaluable for elucidating the nature of metal-ligand interactions.
Infrared Spectroscopy: Upon complexation, the stretching frequency of the C=O bond in the acetamide group is expected to shift to a lower wavenumber, indicating a weakening of the bond due to the coordination of the oxygen atom to the metal ion. Similarly, the vibrational modes of the pyridine ring would also be affected, providing further evidence of coordination.
UV-Visible Spectroscopy: The d-d electronic transitions of the metal ion are sensitive to the ligand field strength and the coordination geometry. By analyzing the position and intensity of these absorption bands, the geometry of the complex (e.g., octahedral, tetrahedral, or square planar) can often be inferred. Charge transfer bands, arising from electron transfer between the metal and the ligand, may also be observed.
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, EPR can provide information about the electronic structure and the environment of the unpaired electron(s), offering insights into the metal-ligand bonding.
The table below summarizes expected shifts in key IR stretching frequencies upon coordination of a hypothetical pyridine acetamide ligand.
| Functional Group | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) |
| ν(C=O) | ~1680 | ~1650 |
| Pyridine ring vibrations | ~1600, ~1450 | Shifts of 5-15 cm⁻¹ |
| ν(N-H) of amino group | ~3400, ~3300 | Minor shifts |
| ν(N-H) of amide | ~3200 | Shift to lower frequency if coordinated |
Theoretical Insights into Complex Stability and Bonding
Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for investigating the properties of metal complexes. DFT calculations can be used to:
Optimize the geometry of the metal complexes, predicting bond lengths and angles that can be compared with experimental data if available.
Calculate the binding energy between the metal and the ligand, providing a quantitative measure of the complex's stability.
Analyze the electronic structure of the complex, including the distribution of electron density and the nature of the molecular orbitals involved in metal-ligand bonding. This can help to understand the contributions of σ-donation and π-backbonding.
Simulate spectroscopic properties , such as IR and UV-Vis spectra, which can aid in the interpretation of experimental data.
For this compound, theoretical studies could explore the relative stabilities of different possible coordination modes and geometries. For example, calculations could determine whether coordination through the carbonyl oxygen is more favorable than through the amide nitrogen. Furthermore, the influence of the methyl and amino substituents on the electronic properties of the ligand and the stability of its metal complexes could be systematically investigated. Natural Bond Orbital (NBO) analysis, a common computational technique, can provide insights into the donor-acceptor interactions between the ligand and the metal ion.
Emerging Applications in Chemical Synthesis and Materials Science
N-(5-Amino-3-methylpyridin-2-YL)acetamide as a Versatile Synthetic Building Block
The structure of this compound, characterized by an acetamido group and an amino group on a methyl-substituted pyridine (B92270) ring, offers multiple points for chemical modification, positioning it as a valuable building block in organic synthesis. The presence of two distinct amino groups with different reactivities allows for selective functionalization, enabling the construction of complex molecular architectures.
While specific, detailed research outlining the extensive use of this compound as a versatile building block is limited in publicly accessible literature, the general class of aminopyridines is widely recognized for its utility in the synthesis of heterocyclic compounds and bioactive molecules. For instance, aminopyridines are key precursors in the development of kinase inhibitors, a class of targeted therapeutics for cancer. The amino group can participate in various coupling reactions, such as Suzuki, Buchwald-Hartwig, and amide bond formations, to introduce diverse substituents and build molecular complexity.
The inherent reactivity of the pyridine ring nitrogen and the amino substituents makes this compound a candidate for the synthesis of novel ligands for coordination chemistry and metal-catalyzed reactions. The methyl group on the pyridine ring can also influence the steric and electronic properties of the resulting molecules.
A hypothetical reaction scheme illustrating the potential of this compound as a synthetic building block is presented below. This demonstrates how the different functional groups could be selectively targeted to create more complex derivatives.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Product |
| Acylation of the 5-amino group | Acid chloride, base | N-(5-(Acylamino)-3-methylpyridin-2-yl)acetamide |
| Diazotization of the 5-amino group | NaNO₂, HCl | [2-(Acetamido)-5-methylpyridin-5-yl]diazonium chloride |
| N-Alkylation of the pyridine ring | Alkyl halide | 2-Acetamido-5-amino-1-alkyl-3-methylpyridinium halide |
| Cross-coupling at the 5-amino position | Aryl halide, Pd catalyst, base | N-(5-(Arylamino)-3-methylpyridin-2-yl)acetamide |
This table is illustrative and based on the general reactivity of aminopyridines.
Role in Catalytic Processes (non-biological)
The application of this compound in non-biological catalytic processes is an area of growing interest, primarily focusing on its potential as a ligand for transition metal catalysts. The nitrogen atoms of the pyridine ring and the amino/amido groups can coordinate with metal centers, forming stable complexes that can catalyze a variety of organic transformations.
Research on the closely related compound, 5-amino-2-cyanopyridine, has shown that it can form complexes with metals such as copper(II), cobalt(II), nickel(II), and manganese(II). These complexes have demonstrated catalytic activity in reactions like the Henry reaction, a carbon-carbon bond-forming reaction. ias.ac.in This suggests that this compound could similarly be used to synthesize metal complexes with catalytic properties. The electronic and steric environment provided by the ligand, influenced by the acetamido and methyl groups, could modulate the activity and selectivity of the metal catalyst.
Potential catalytic applications for metal complexes derived from this compound could include:
Cross-coupling reactions: Palladium complexes are widely used in C-C and C-N bond formation reactions. A ligand based on this aminopyridine could enhance the stability and efficiency of such catalysts.
Oxidation and reduction reactions: The redox properties of the coordinated metal center can be tuned by the ligand to effect various oxidation or reduction processes.
Asymmetric catalysis: If a chiral version of the ligand is synthesized, it could be used to create catalysts for enantioselective transformations, which are crucial in the pharmaceutical industry.
Table 2: Potential Catalytic Applications of Metal Complexes with this compound Ligand
| Metal | Potential Catalytic Reaction | Significance |
| Palladium (Pd) | Suzuki, Heck, Buchwald-Hartwig couplings | Formation of complex organic molecules |
| Copper (Cu) | Click chemistry, Ullmann condensation | Synthesis of triazoles and diaryl ethers |
| Rhodium (Rh) / Ruthenium (Ru) | Hydrogenation, hydroformylation | Production of fine chemicals and pharmaceuticals |
| Iron (Fe) / Cobalt (Co) | Oxidation, C-H activation | Green and sustainable chemical processes |
This table represents potential applications based on the catalytic activity of similar aminopyridine-metal complexes.
Exploration in Advanced Materials (e.g., optical materials)
The exploration of this compound in the field of advanced materials, particularly optical materials, is still in its early stages. The presence of a conjugated pyridine system and amino functional groups suggests that this molecule could serve as a chromophore or be incorporated into larger systems with interesting photophysical properties.
Derivatives of aminopyridines have been investigated for their fluorescent properties. The amino groups can act as electron-donating groups, and when combined with suitable electron-accepting moieties, can lead to molecules with intramolecular charge transfer (ICT) characteristics. Such compounds often exhibit fluorescence that is sensitive to the polarity of their environment, making them useful as sensors or probes.
Furthermore, the ability of this compound to participate in polymerization reactions opens up the possibility of creating novel polymers with tailored optical or electronic properties. For example, it could be incorporated into the backbone of a conjugated polymer for potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The pyridine nitrogen can also be quaternized to create pyridinium (B92312) salts, which have been explored for their non-linear optical (NLO) properties.
While direct research on the application of this compound in optical materials is not yet widely reported, its structural features provide a strong rationale for future investigations in this area.
Table 3: Potential Applications in Advanced Materials
| Material Type | Potential Role of this compound | Potential Application |
| Fluorescent Dyes | Core chromophore structure | Biological imaging, chemical sensors |
| Non-Linear Optical (NLO) Materials | Precursor for pyridinium-based chromophores | Optical switching, frequency doubling |
| Organic Semiconductors | Monomer for conjugated polymers | Organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs) |
| Metal-Organic Frameworks (MOFs) | Organic linker | Gas storage, catalysis, sensing |
This table outlines prospective applications based on the structural characteristics of the compound and trends in materials science.
Challenges and Future Perspectives in the Research of N 5 Amino 3 Methylpyridin 2 Yl Acetamide
Development of Sustainable Synthetic Methodologies
The traditional synthesis of pyridine (B92270) derivatives often involves multi-step processes with harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. nih.govijarsct.co.in A primary challenge in the research of N-(5-Amino-3-methylpyridin-2-YL)acetamide is the development of green and sustainable synthetic routes. Future research will likely focus on several key areas to address this challenge:
One-Pot and Multicomponent Reactions: Designing synthetic pathways that combine multiple steps into a single operation without the isolation of intermediates can significantly improve efficiency and reduce waste. nih.govresearchgate.net Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the final product, are particularly attractive for their atom economy and operational simplicity. mdpi.com
Green Solvents and Catalysts: The replacement of volatile and toxic organic solvents with more environmentally benign alternatives such as water, ionic liquids, or solvent-free conditions is a critical goal. rasayanjournal.co.in Furthermore, the development of reusable and highly efficient catalysts, including biocatalysts or metal-organic frameworks, can minimize waste and energy consumption. researchgate.net
Alternative Energy Sources: The use of microwave irradiation and ultrasound as alternative energy sources can often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govmdpi.com
| Green Chemistry Approach | Potential Benefit for this compound Synthesis |
| Multicomponent Reactions | Increased atom economy and reduced purification steps. |
| Use of Green Solvents | Minimized environmental impact and improved safety. |
| Biocatalysis | High selectivity and operation under mild conditions. |
| Microwave-Assisted Synthesis | Accelerated reaction rates and potentially higher yields. |
Elucidation of Complex Reaction Pathways
A thorough understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is crucial for optimizing existing methods and developing new ones. The intricate interplay of electronic and steric effects within the substituted pyridine ring presents a significant challenge in predicting and controlling reactivity.
Future research in this area should aim to:
Map Reaction Intermediates: The identification and characterization of transient intermediates and transition states are essential for a complete mechanistic picture. This can be achieved through a combination of spectroscopic techniques and computational modeling.
Investigate Catalytic Cycles: For catalyzed reactions, a detailed understanding of the catalytic cycle, including catalyst activation, substrate coordination, and product release, is necessary to improve catalyst design and efficiency. Mechanistic studies on related palladium-catalyzed direct arylation of pyridine N-oxides have revealed cooperative catalysis between different palladium centers, highlighting the potential complexity of such pathways. nih.gov
Unraveling Regioselectivity: The substituted pyridine ring of this compound offers multiple sites for further functionalization. Elucidating the factors that control the regioselectivity of these reactions is a key challenge that will enable the synthesis of specific derivatives.
Integration of Advanced Computational and Experimental Techniques
The synergy between computational chemistry and experimental work offers a powerful approach to accelerate the research and development of new chemical entities. For this compound, this integration is poised to play a pivotal role in overcoming existing challenges.
Key areas for future exploration include:
Predictive Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict the geometric and electronic structures, spectroscopic properties, and reactivity of this compound and its derivatives. researchgate.nettandfonline.comias.ac.in This can guide experimental efforts by identifying promising synthetic targets and reaction conditions.
Mechanism Elucidation: Computational studies can provide valuable insights into reaction mechanisms by modeling potential energy surfaces and identifying the most favorable reaction pathways. acs.orgnih.gov This can complement experimental kinetic and spectroscopic data to build a comprehensive understanding of the reaction.
In Silico Screening: Computational tools can be used to screen virtual libraries of this compound derivatives for potential biological activity or material properties, thereby prioritizing synthetic efforts towards the most promising candidates.
| Technique | Application in this compound Research |
| Density Functional Theory (DFT) | Prediction of molecular properties and reaction energetics. researchgate.netmostwiedzy.pl |
| Molecular Docking | In silico screening for potential biological targets. |
| Solid-State NMR | Characterization of the compound in the solid state and its interactions. rsc.orgscilit.comresearchgate.net |
| In-situ Spectroscopy | Monitoring reaction progress and identifying intermediates. |
Expanding the Scope of Chemical Applications and Derivatization
The future prospects of this compound are intrinsically linked to the exploration of its chemical space through derivatization and the discovery of novel applications. The presence of multiple functional groups—the amino group, the acetamide (B32628) moiety, and the pyridine ring—provides a versatile platform for chemical modification.
Future research should focus on:
C-H Functionalization: Direct C-H functionalization of the pyridine ring is a highly desirable strategy for introducing new substituents without the need for pre-functionalized starting materials. rsc.org Developing selective C-H functionalization methods for this compound would significantly expand its synthetic utility.
Derivatization of the Amino Group: The primary amino group can be readily derivatized to form a wide range of functional groups, including amides, sulfonamides, and imines. rsc.org This opens up avenues for the synthesis of libraries of compounds for screening in various applications.
Exploring Biological Activity: The pyridine and acetamide motifs are present in many biologically active molecules. nih.govnih.gov A systematic investigation of the biological properties of this compound and its derivatives could lead to the discovery of new therapeutic agents.
Materials Science Applications: The potential for this compound to act as a ligand for metal complexes or as a building block for functional polymers warrants investigation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(5-Amino-3-methylpyridin-2-yl)acetamide, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, similar pyridine-acetamide derivatives (e.g., N-(5-Chloro-3-fluoro-4-methylpyridin-2-yl)acetamide) are synthesized by reacting substituted pyridines with chloroacetamide in refluxing ethanol. Optimization involves controlling temperature (70–80°C), solvent polarity (ethanol or DMF), and stoichiometric ratios (1:1.2 pyridine derivative to acetamide). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate high-purity product .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze and spectra for characteristic peaks (e.g., acetamide carbonyl at ~168–170 ppm, pyridine ring protons at 6.5–8.5 ppm).
- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS.
- X-ray Diffraction (XRD) : For single-crystal analysis, grow crystals using slow evaporation of a chloroform-acetone (1:5 v/v) solution. Refinement tools like SHELXL ensure accurate bond-length and angle determination .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Answer : Refer to SDS guidelines for structurally similar acetamides (e.g., N-(3-Amino-4-methoxyphenyl)acetamide). Key precautions include:
- Use PPE (gloves, lab coat, goggles).
- Work in a fume hood to avoid inhalation.
- Store in a cool, dry place away from oxidizers.
- Dispose of waste via approved chemical disposal protocols .
Advanced Research Questions
Q. How can SHELX software be applied to resolve crystallographic ambiguities in this compound structures?
- Answer : SHELXL is ideal for refining high-resolution crystallographic data. For example:
- Use the
L.S.command to mitigate twinning effects in low-symmetry space groups. - Apply
SADIrestraints to align bond lengths (e.g., C–N bonds in the acetamide group). - Validate the final model using R-factor convergence (<0.05) and residual electron density maps .
Q. What strategies address contradictory spectral data (e.g., NMR vs. XRD) for this compound?
- Answer :
- Dynamic Effects : If NMR shows unexpected splitting (e.g., hindered rotation of the acetamide group), perform variable-temperature NMR to study conformational changes.
- Polymorphism : Compare XRD data with computational models (DFT or molecular docking) to identify preferred conformers.
- Solvent Artifacts : Re-run experiments in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced shifts .
Q. How can reaction yields be improved for derivatives of this compound in multi-step syntheses?
- Answer :
- Catalysis : Use Pd/C or CuI to accelerate coupling reactions (e.g., Suzuki-Miyaura for pyridine functionalization).
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 300 W irradiation).
- Protecting Groups : Temporarily block the 5-amino group with tert-butoxycarbonyl (Boc) to prevent side reactions during acetamide formation .
Q. What computational methods are suitable for predicting the bioactivity of this compound analogs?
- Answer :
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with kinase enzymes) using AMBER or GROMACS.
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups at the 3-methyl position) with activity using datasets from PubChem .
Methodological Tables
Table 1 : Key Crystallographic Parameters for this compound (Hypothetical Data)
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| a, b, c (Å) | 10.25, 8.73, 12.94 |
| α, β, γ (°) | 90, 105.6, 90 |
| R-factor | 0.038 |
| Resolution (Å) | 0.85 |
Table 2 : Optimized Reaction Conditions for Acetamide Derivatives
| Parameter | Condition |
|---|---|
| Solvent | Ethanol |
| Temperature | 75°C |
| Catalyst | None (thermal activation) |
| Yield | 78% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
